molecular formula C8H5ClS B1631565 6-Chlorobenzo[b]thiophene CAS No. 66490-20-8

6-Chlorobenzo[b]thiophene

Cat. No.: B1631565
CAS No.: 66490-20-8
M. Wt: 168.64 g/mol
InChI Key: APAMKXUATGRDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chlorobenzo[b]thiophene is a useful research compound. Its molecular formula is C8H5ClS and its molecular weight is 168.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

6-Chlorobenzo[b]thiophene derivatives are actively explored in the field of synthetic medicinal chemistry. These compounds exhibit a wide spectrum of pharmacological properties. For instance, a study detailed the synthesis of various benzo[b]thiophene derivatives like thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles from 3-chlorobenzo[b]thiophene-2-carboxyl chloride. These derivatives exhibited significant antibacterial, antifungal, and anti-inflammatory activities, highlighting their potential in drug development (Isloor et al., 2010).

Material Science and Organic Synthesis

This compound is also significant in material science and organic synthesis. A study reported the efficient synthesis of 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, a compound related to this compound, showing its relevance in the preparation of complex organic molecules. This compound has applications in the synthesis of angiotensin II antagonists (Pridgen et al., 1998).

Antimicrobial and Analgesic Applications

Derivatives of this compound have shown promising results in antimicrobial and analgesic activities. A study conducted on benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles synthesized from 3-chlorobenzo[b]thiophene-2-carbonyl chloride revealed significant antimicrobial and analgesic properties, which could be utilized in the development of new therapeutic agents (Kumara et al., 2009).

Crystal Structure Analysis

The crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride, closely related to this compound, was analyzed to understand its molecular arrangement and interactions. Such studies are crucial for the development of new compounds with specific physical and chemical properties (Tarighi et al., 2009).

Antitumor Evaluation

This compound derivatives have been evaluated for their potential in antitumor therapies. A study focusing on benzo[b]thieno[2,3-c]quinolones, derived from 3-chlorobenzo[b]thiophene-2-carboxanilides, found that these compounds exhibited strong antiproliferative effects on human tumor cells, suggesting their application in cancer treatment (Jarak et al., 2005).

Photocyclization and Fluorescent Applications

In the field of optoelectronics, this compound derivatives have been used in photocyclization reactions, leading to the synthesis of novel fluorescent compounds. These materials are being explored for their applications in electronic and optoelectronic devices (Han et al., 2011).

Properties

IUPAC Name

6-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAMKXUATGRDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496349
Record name 6-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66490-20-8
Record name 6-Chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of the above 6-chlorobenzo[b]thiophen-2-ylcarboxylic acid (3.0 g) and copper powder (1.2 g) in quinoline (20 ml) was stirred at 210° C. for 40 minutes. The mixture was cooled to room temperature and diluted with diethyl ether, and insoluble materials were filtered off. The filtrate was washed successively with 10% aqueous hydrochloric acid solution and brine, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (hexane) to give 6-chlorobenzo[b]thiophene (1.79 g) as colorless crystals. (3) The above 6-chlorobenzo[b]thiophene and 5-bromo-2-chlorobenzaldehyde obtained in Reference Example 16-(1) were treated in a manner similar to Reference Example 7 to give 5-bromo-2-chloro-1-(6-chlorobenzo[b]thiophen-2-ylmethyl)benzene as colorless crystals.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chlorobenzo[b]thiophene
Reactant of Route 2
6-Chlorobenzo[b]thiophene
Reactant of Route 3
Reactant of Route 3
6-Chlorobenzo[b]thiophene
Reactant of Route 4
6-Chlorobenzo[b]thiophene
Reactant of Route 5
6-Chlorobenzo[b]thiophene
Reactant of Route 6
Reactant of Route 6
6-Chlorobenzo[b]thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.